molecular formula C11H14Cl2O B7862720 1-(2,4-Dichlorophenyl)-2-pentanol

1-(2,4-Dichlorophenyl)-2-pentanol

Cat. No.: B7862720
M. Wt: 233.13 g/mol
InChI Key: UFWYMMHSDIEFSP-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-pentanol is an organic compound characterized by the presence of a dichlorophenyl group attached to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)-2-pentanol can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with 1-pentanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with an acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed:

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-pentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-pentanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2,4-Dichlorophenol: Shares the dichlorophenyl group but lacks the pentanol chain.

    1-(2,4-Dichlorophenyl)-2-propanol: Similar structure with a shorter carbon chain.

    1-(2,4-Dichlorophenyl)-2-butanol: Similar structure with a different carbon chain length.

Uniqueness: 1-(2,4-Dichlorophenyl)-2-pentanol is unique due to its specific combination of the dichlorophenyl group and the pentanol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7,10,14H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWYMMHSDIEFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=C(C=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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